N1-(isoxazol-3-yl)-N2-(1-phenylethyl)oxalamide
Description
Properties
IUPAC Name |
N-(1,2-oxazol-3-yl)-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-9(10-5-3-2-4-6-10)14-12(17)13(18)15-11-7-8-19-16-11/h2-9H,1H3,(H,14,17)(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIXYASABBXJNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Oxalyl Chloride Condensation
This method involves sequential nucleophilic acyl substitutions using oxalyl chloride ($$ \text{ClC(O)C(O)Cl} $$) and amines.
Procedure :
- Formation of monoamide :
- React oxalyl chloride with isoxazol-3-amine ($$ \text{C}3\text{H}3\text{N}2\text{O} $$) in anhydrous dichloromethane at $$-10^\circ \text{C}$$.
- Reaction :
$$
\text{ClC(O)C(O)Cl} + \text{H}2\text{N-Isoxazol-3-yl} \rightarrow \text{ClC(O)C(O)NH-Isoxazol-3-yl} + \text{HCl}
$$ - Yield: 75–80% after purification via silica gel chromatography.
- Second amidation :
- Add 1-phenylethylamine ($$ \text{C}8\text{H}{11}\text{N} $$) dropwise to the monoamide intermediate at $$25^\circ \text{C}$$.
- Reaction :
$$
\text{ClC(O)C(O)NH-Isoxazol-3-yl} + \text{H}2\text{N-CH(CH}3\text{)Ph} \rightarrow \text{this compound} + \text{HCl}
$$ - Yield: 65–70% after recrystallization from ethanol/water.
Advantages : High purity, minimal side products.
Limitations : Requires strict temperature control to prevent over-reaction.
Diethyl Oxalate Mediated Two-Step Coupling
A milder approach using diethyl oxalate ($$ \text{EtO}2\text{CCO}2\text{Et} $$) as the oxalate source.
Procedure :
- Monoester formation :
- Amidation with 1-phenylethylamine :
Advantages : Avoids corrosive oxalyl chloride.
Limitations : Longer reaction times required.
Isoxazole Ring Construction via 1,3-Dipolar Cycloaddition
This route synthesizes the isoxazole moiety in situ before oxalamide formation.
Procedure :
- Nitrile oxide generation :
Cycloaddition with acetylene :
Oxalamide coupling :
- Use the isoxazol-3-amine from step 2 in oxalyl chloride or diethyl oxalate routes (Sections 2.1/2.2).
Advantages : Modular isoxazole functionalization.
Limitations : Multi-step process with moderate overall yield.
Optimization and Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous dichloromethane or toluene | Minimizes hydrolysis |
| Temperature | $$-10^\circ \text{C}$$ to $$25^\circ \text{C}$$ (Step 1) | Prevents di-substitution |
| Catalyst | Triethylamine ($$ \text{Et}_3\text{N} $$) | Neutralizes HCl byproduct |
Chirality Control
The 1-phenylethyl group introduces a stereocenter. Enantioselective synthesis employs:
- Chiral auxiliaries : (R)- or (S)-1-phenylethylamine.
- Asymmetric catalysis : Cinchona alkaloids for kinetic resolution during coupling.
Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR) :
High-Performance Liquid Chromatography (HPLC) :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: N1-(isoxazol-3-yl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring or the oxalamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used, with reaction conditions varying based on the specific nucleophile and substrate.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
N1-(isoxazol-3-yl)-N2-(1-phenylethyl)oxalamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It serves as a tool in biological studies to investigate the interaction of isoxazole derivatives with biological targets.
Medicine: The compound and its derivatives are explored for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which N1-(isoxazol-3-yl)-N2-(1-phenylethyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The isoxazole ring can bind to enzymes or receptors, modulating their activity and leading to biological effects. The phenylethyl group may enhance the compound's ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
N1-(isoxazol-3-yl)-N2-(1-phenylethyl)oxalamide can be compared with other similar compounds, such as:
Isoxazole Derivatives: Other isoxazole derivatives with different substituents on the ring.
Oxalamide Derivatives: Oxalamides with various alkyl or aryl groups attached to the nitrogen atoms.
Phenylethylamines: Compounds containing phenylethylamine moieties with different functional groups.
These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Biological Activity
N1-(isoxazol-3-yl)-N2-(1-phenylethyl)oxalamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula
- Molecular Formula: CHNO
- Molecular Weight: 258.28 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research has indicated that this compound may act as an inhibitor of specific enzymes involved in cancer progression and other diseases.
Key Targets
- FLT3 (FMS-like Tyrosine Kinase 3):
- HSP90 (Heat Shock Protein 90):
In Vitro Studies
In vitro experiments have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The compound showed significant activity against:
- MV4-11 Cells: A model for AML, where the compound induced apoptosis in a concentration-dependent manner.
- Other Cancer Cell Lines: Further studies are needed to evaluate its efficacy across different types of cancers.
In Vivo Studies
In vivo studies have indicated promising results for this compound in xenograft models, where it demonstrated:
- Tumor Regression: Complete regression was observed at specific dosages without significant side effects such as body weight loss .
Study 1: FLT3 Inhibition
A study focused on a series of isoxazole derivatives, including this compound, reported that these compounds effectively inhibited FLT3 phosphorylation and induced apoptosis in MV4-11 cells. The study concluded that these derivatives could serve as novel therapeutic candidates for AML .
Study 2: HSP90 Inhibition
Another investigation highlighted the role of HSP90 inhibitors in cancer therapy. The study found that compounds similar to this compound could selectively degrade HSP90 client proteins, leading to reduced tumor growth in animal models .
Data Summary Table
| Study | Target | Cell Line | Effect | Dosage |
|---|---|---|---|---|
| Study 1 | FLT3 | MV4-11 | Induced apoptosis | 60 mg/kg/d |
| Study 2 | HSP90 | Various | Selective degradation of proteins | Not specified |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N1-(isoxazol-3-yl)-N2-(1-phenylethyl)oxalamide, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound is typically synthesized via multicomponent reactions (MCRs) due to their atom economy and efficiency. A common approach involves coupling β-ketoesters with hydroxylamine derivatives and aromatic aldehydes under mild acidic conditions (pH 4–6) at 50–70°C . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Catalysts : Use of sodium acetate or triethylamine improves nucleophilic substitution efficiency .
- Purification : Column chromatography with ethyl acetate/hexane (3:7) yields >90% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the isoxazole ring (δ 8.2–8.6 ppm for H-5) and phenylethyl group (δ 1.5–1.8 ppm for CH₃) .
- IR Spectroscopy : Peaks at 1670 cm⁻¹ (C=O stretching) and 1540 cm⁻¹ (N-H bending) validate the oxalamide core .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ at m/z 316.12 (calc. 316.15) .
Q. How does the isoxazole ring influence the compound's reactivity in nucleophilic substitution reactions?
- Methodological Answer : The isoxazole ring's electron-deficient nature enhances electrophilic reactivity at the 5-position. For example:
- Acylation : Reacts with acetyl chloride in THF at 0°C, yielding N-acetyl derivatives (85% yield) .
- Suzuki Coupling : Palladium-catalyzed cross-coupling with arylboronic acids proceeds at 80°C, with regioselectivity confirmed by X-ray crystallography .
Advanced Research Questions
Q. What experimental strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., antiviral potency) often arise from metabolic instability. Strategies include:
- Metabolite Identification : LC-MS/MS profiling of hepatic microsomal incubations identifies labile sites (e.g., oxalamide hydrolysis) .
- Prodrug Design : Masking the oxalamide group with tert-butoxycarbonyl (Boc) protection improves plasma stability (t₁/₂ increased from 2h to 8h in murine models) .
Q. How can computational modeling predict the compound's binding affinity to biological targets?
- Methodological Answer :
- Docking Studies : AutoDock Vina simulates interactions with HIV-1 gp120 (ΔG = -9.2 kcal/mol), highlighting hydrogen bonds between the isoxazole ring and Lys421 .
- MD Simulations : GROMACS-based 100-ns trajectories assess stability in lipid bilayers, revealing hydrophobic interactions with the phenylethyl group .
- QSAR Models : CoMFA analysis correlates logP values (>2.5) with enhanced blood-brain barrier penetration .
Q. What methodologies optimize the compound's stability under physiological conditions for therapeutic applications?
- Methodological Answer :
- pH Stability : Buffered solutions (pH 7.4) at 37°C show <5% degradation over 24h, monitored via HPLC .
- Light Sensitivity : Amber glassware reduces photodegradation by 70% compared to clear vials .
- Lyophilization : Freeze-drying with trehalose (1:5 w/w) maintains >95% activity after 6 months at -20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
